molecular formula C18H13F3N2O2S B2441392 (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 1421453-00-0

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone

Cat. No.: B2441392
CAS No.: 1421453-00-0
M. Wt: 378.37
InChI Key: XJHVRQZZOSYVAC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzo[d]thiazol-2-yl group is a five-membered aromatic ring with a sulfur and nitrogen atom . The azetidin-1-yl group is a four-membered ring containing a nitrogen atom. The trifluoromethylphenyl group consists of a phenyl ring with a trifluoromethyl (-CF3) substituent .

Scientific Research Applications

Microwave-Assisted Synthesis

Compounds with similar structural features have been synthesized using microwave-assisted methods, which offer rapid and efficient pathways to obtain nitrogen and sulfur-containing heterocyclic compounds. These methods are notable for their application in creating pharmacologically active molecules, such as azetidinones and thiazolidinones, which have been screened for antibacterial and antifungal activities against common pathogens like Staphylococcus aureus and Escherichia coli (Mistry & Desai, 2006).

Synthesis and Antimicrobial Screening

New series of compounds incorporating thiazolyl pyrazole and benzoxazole units have been synthesized and characterized, demonstrating the versatility of thiazole derivatives in creating compounds with potential antibacterial properties. These studies highlight the importance of such compounds in the development of new antimicrobial agents (Landage et al., 2019).

Antioxidant Properties

Research has also focused on the in vitro antioxidant properties of new thiazole derivatives, indicating the potential of these compounds in oxidative stress-related therapeutic applications. The synthesized compounds showed potent antioxidant activity, underscoring the importance of structural features in determining biological activities (Jaishree et al., 2012).

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O2S/c19-18(20,21)12-7-5-11(6-8-12)16(24)23-9-13(10-23)25-17-22-14-3-1-2-4-15(14)26-17/h1-8,13H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHVRQZZOSYVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)C(F)(F)F)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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